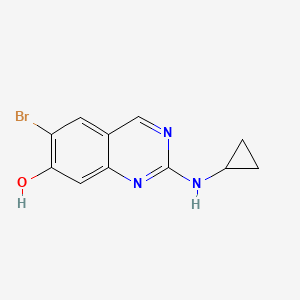
6-Bromo-2-(cyclopropylamino)quinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(cyclopropylamino)quinazolin-7-ol is a quinazoline derivative with a bromine atom at the 6th position and a cyclopropylamino group at the 2nd position. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the cyclization of 2-aminobenzonitrile derivatives with bromo-substituted compounds under acidic conditions. The cyclopropylamino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.
Reduction: The quinazoline core can be reduced to form simpler derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Bromates, bromine oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
6-Bromo-2-(cyclopropylamino)quinazolin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
6-Bromo-2-(cyclopropylamino)quinazolin-7-ol is compared with other similar compounds, such as:
6-Bromo-2-cyclopropylaminopyridine: Similar structure but different core.
6-Bromo-2-cyclopropylamino-3-nitropyridine: Contains a nitro group, altering its reactivity and properties.
5-Bromo-2-cyclopentylamino-3-nitropyridine: Different amino group, leading to distinct biological activities.
These compounds share structural similarities but exhibit unique properties and applications due to variations in their functional groups and core structures.
Properties
Molecular Formula |
C11H10BrN3O |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
6-bromo-2-(cyclopropylamino)quinazolin-7-ol |
InChI |
InChI=1S/C11H10BrN3O/c12-8-3-6-5-13-11(14-7-1-2-7)15-9(6)4-10(8)16/h3-5,7,16H,1-2H2,(H,13,14,15) |
InChI Key |
CMKOSPJAKMWUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=CC(=C(C=C3C=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















